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Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase

(MAPK) that was developed by Eli Lilly and Company. The p38 MAPK signaling pathway is a

critical regulator of cellular responses to stress and plays a significant role in inflammation, cell

proliferation, and survival.[1][2] Upregulation of the p38 MAPK pathway is implicated in the

pathogenesis of various diseases, including cancer, where it can promote a pro-inflammatory

tumor microenvironment and contribute to tumor growth and survival.[2][3] LY3007113 was

investigated for its potential as an anti-cancer agent due to its ability to modulate these

processes.[2][4] This technical guide provides a comprehensive overview of the discovery,

preclinical development, and clinical evaluation of LY3007113.

Mechanism of Action
LY3007113 functions as a potent inhibitor of p38 MAPK. The p38 MAPK family comprises four

isoforms: α (alpha), β (beta), γ (gamma), and δ (delta).[3] By binding to the ATP-binding pocket

of p38 MAPK, LY3007113 prevents the phosphorylation of its downstream substrates, most

notably MAPK-activated protein kinase 2 (MAPKAP-K2).[4] The inhibition of MAPKAP-K2

phosphorylation serves as a key biomarker for the biological activity of LY3007113.[4]

Downstream effects of this inhibition include the reduced production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6

(IL-6), and the potential induction of apoptosis in tumor cells.[1]
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Caption: p38 MAPK signaling pathway and the inhibitory action of LY3007113.
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Preclinical Development
The preclinical evaluation of LY3007113 demonstrated its potential as an inhibitor of the p38

MAPK pathway and provided the rationale for its clinical investigation.

In Vitro Studies
In cell-based assays, LY3007113 effectively inhibited the phosphorylation of MAPKAP-K2 in

HeLa cells, confirming its intracellular activity.[4] The compound was also shown to have anti-

proliferative effects in various cancer cell lines, including human glioblastoma (U87MG).[4][5]

In Vivo Studies
In animal models, orally administered LY3007113 demonstrated the ability to inhibit the

phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors

(U87MG) implanted in mice.[4] Furthermore, LY3007113 exhibited anti-tumor activity as a

single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]

Clinical Development: Phase 1 Trial
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of LY3007113 in patients with advanced cancer.[4]

Study Design
The study consisted of a dose-escalation phase (Part A) and a dose-confirmation phase (Part

B). In Part A, LY3007113 was administered orally at doses ranging from 20 mg to 200 mg

every 12 hours (Q12H) in 28-day cycles.[4] The maximum tolerated dose (MTD) was

determined to be 30 mg Q12H, which was the dose used in Part B.[4]

Experimental Workflow: Phase 1 Clinical Trial
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Caption: Workflow of the Phase 1 clinical trial of LY3007113.

Pharmacokinetics
Following oral administration, LY3007113 was absorbed with a median time to maximum

plasma concentration (tmax) of approximately 2 hours.[4] The geometric mean terminal half-life

(t1/2) was approximately 10 hours.[4] The accumulation ratio after repeated dosing was

approximately 1.8.[4] Plasma exposure (Cmax and AUC) of LY3007113 increased in an

approximately dose-proportional manner.[4]

Table 1: Pharmacokinetic Parameters of LY3007113 (30 mg Q12H)
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Parameter Value

Median Tmax (hours) ~2[4]

Geometric Mean T1/2 (hours) ~10[4]

| Accumulation Ratio | ~1.8[4] |

Pharmacodynamics
The pharmacodynamic effect of LY3007113 was assessed by measuring the inhibition of

MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4] However, the

study found that the biologically effective dose (BED), defined as at least 80% maximal

inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours, was not

achieved.[4]

Safety and Tolerability
The most frequently reported treatment-related adverse events (>10% of patients) were tremor,

rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[4] Dose-limiting

toxicities (DLTs) observed at the 40 mg Q12H dose level included upper gastrointestinal

hemorrhage and increased hepatic enzymes.[4]

Table 2: Common Treatment-Related Adverse Events (>10%)

Adverse Event

Tremor[4]

Rash[4]

Stomatitis[4]

Increased blood creatine phosphokinase[4]

| Fatigue[4] |

Clinical Efficacy
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The best overall response observed in the dose-confirmation part of the study (Part B) was

stable disease in 3 out of 27 patients.[4]

Conclusion and Future Directions
The Phase 1 study of LY3007113 established a recommended Phase 2 dose of 30 mg Q12H.

[4] However, due to the inability to achieve the predefined biologically effective dose at the

maximum tolerated dose and the observed toxicities, further clinical development of

LY3007113 was not pursued.[4] This outcome highlights the challenges in developing p38

MAPK inhibitors for oncology, where achieving a therapeutic window between target

engagement and off-target toxicities is critical.

Experimental Protocols
Pharmacodynamic Assay: Inhibition of MAPKAP-K2
Phosphorylation in PBMCs
Objective: To measure the intracellular inhibition of p38 MAPK signaling by LY3007113.

Methodology:

Collect peripheral blood samples from patients at various time points before and after

LY3007113 administration.

Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient

centrifugation.

Stimulate the isolated PBMCs ex vivo with 20 µg/mL of anisomycin for 20 minutes to induce

p38 MAPK activation.[4]

Fix and permeabilize the cells to allow for intracellular antibody staining.

Stain the cells with a fluorescently labeled antibody specific for phosphorylated MAPKAP-K2

(p-MAPKAP-K2).

Analyze the levels of intracellular p-MAPKAP-K2 using flow cytometry.
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Calculate the percentage of inhibition of p-MAPKAP-K2 phosphorylation at each post-dose

time point relative to the pre-dose baseline.[4]

Preclinical In Vivo Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of LY3007113 in a mouse xenograft model.

Methodology:

Culture a human cancer cell line of interest (e.g., U87MG glioblastoma) under standard

sterile conditions.[4]

Harvest the cells and resuspend them in an appropriate medium, such as a mixture of media

and Matrigel.

Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g.,

nude or SCID mice).

Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize

the animals into treatment and control groups.

Administer LY3007113 orally to the treatment group at a specified dose and schedule. The

control group receives the vehicle.

Measure tumor volume and body weight of the mice regularly throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ouci.dntb.gov.ua/en/works/4gjPwV37/
https://ouci.dntb.gov.ua/en/works/4gjPwV37/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/p38-mapk-inhibitor-ly3007113
https://pmc.ncbi.nlm.nih.gov/articles/PMC9972360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9972360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://www.researchgate.net/publication/321442360_Phase_1_and_pharmacokinetic_study_of_LY3007113_a_p38_MAPK_inhibitor_in_patients_with_advanced_cancer
https://www.benchchem.com/product/b1194441#discovery-and-development-of-ly3007113
https://www.benchchem.com/product/b1194441#discovery-and-development-of-ly3007113
https://www.benchchem.com/product/b1194441#discovery-and-development-of-ly3007113
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

